molecular formula C8H6INOS B1408519 2-Iodo-4-methoxybenzothiazole CAS No. 1188108-53-3

2-Iodo-4-methoxybenzothiazole

Cat. No. B1408519
M. Wt: 291.11 g/mol
InChI Key: PGDMHMXYOYWZBF-UHFFFAOYSA-N
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Description

2-Iodo-4-methoxybenzothiazole is a chemical compound with the molecular formula C8H6INOS and a molecular weight of 291.11 . It is a derivative of benzothiazole .


Synthesis Analysis

The synthesis of 2-Iodo-4-methoxybenzothiazole involves a Cu-catalyzed cyanation process . This process uses K4[Fe(CN)6] as a source of cyanide and a Cu/N,N,N′,N′-tetramethylethylenediamine (TMEDA) system as a catalyst . This approach is scalable and can be practiced with operational benign .


Molecular Structure Analysis

The molecular structure of 2-Iodo-4-methoxybenzothiazole is available as a 2D Mol file or as a computed 3D SD file . The most stable conformation of 2-Iodo-4-methoxybenzothiazole was delineated using the density functional theory (DFT)/B3LYP method with 6-311++G (d, p) basis set .


Chemical Reactions Analysis

The Cu-catalyzed cyanation of 2-Iodo-4-methoxybenzothiazole for the synthesis of 2-cyano-6-methoxybenzothiazole was introduced . K4[Fe(CN)6] was applied as a source of cyanide, and CuI in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA) was used as part of the catalyst system .


Physical And Chemical Properties Analysis

2-Iodo-4-methoxybenzothiazole is insoluble in water . More detailed physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved papers .

Scientific Research Applications

Synthesis and Characterization

Synthesis of Firefly-Luciferin Precursors : A study by Shahmoradi and Amani (2018) developed a novel synthesis route for 2-cyano-6-methoxybenzothiazole via the Cu-catalyzed cyanation of 2-iodo-6-methoxybenzothiazole, highlighting its potential as a precursor for firefly-luciferin, a compound used in bioimaging and diagnostics (Shahmoradi & Amani, 2018).

Chemical Studies and Vibrational Investigations : Research by Arjunan et al. (2013) conducted extensive vibrational studies on 2-amino-4-methoxybenzothiazole, providing deep insights into its electronic structure and molecular characteristics, which are crucial for its applications in developing new materials and chemical sensors (Arjunan et al., 2013).

Biochemical Applications

Antibacterial Properties : A study focused on the synthesis of Schiff bases from 2-amino-4-methoxybenzothiazole derivatives demonstrated their antibacterial properties against several pathogenic bacteria, indicating their potential in developing new antibacterial agents (Mahmood-ul-hassan, Chohan, & Supuran, 2002).

Cholinesterase Inhibitors for Alzheimer's : Another research aimed at synthesizing triazole derivatives of 4-methoxybenzothiazole explored their potential as cholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's (Arfan et al., 2018).

Material Science Applications

Mesogenic Properties : A study by Prajapati and Bonde (2006) synthesized mesogenic benzothiazole derivatives with methoxy substituents, exploring their potential in liquid crystal technology, which could have applications in displays and optical devices (Prajapati & Bonde, 2006).

Safety And Hazards

When heated to decomposition, 2-Iodo-4-methoxybenzothiazole emits very toxic fumes of NOx and SOx . It is probably combustible . In case of a spill, all sources of ignition should be removed, and the solid spill material should be dampened with 60-70% ethanol and transferred to a suitable container .

Future Directions

Benzothiazole and its derivatives, including 2-Iodo-4-methoxybenzothiazole, have a high degree of structural diversity and possess a wide range of pharmacological properties, making them vital for the investigation of novel therapeutics . Future research may focus on the fabrication of 2-arylbenzothiazoles through different synthetic pathways to make more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

2-iodo-4-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INOS/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDMHMXYOYWZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-4-methoxybenzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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